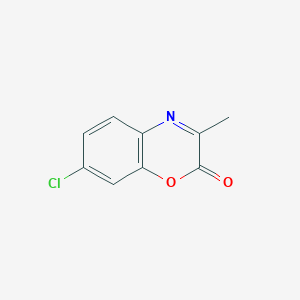
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- is a heterocyclic compound that belongs to the benzoxazine family. This compound is characterized by a benzene ring fused with an oxazine ring, which contains both oxygen and nitrogen atoms. The presence of a chlorine atom at the 7th position and a methyl group at the 3rd position further distinguishes this compound. Benzoxazines are known for their diverse biological activities and are used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
Reaction of 2-aminophenol with chloroacetyl chloride: This method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a solvent such as methylisobutylketone (MIBK) and an aqueous sodium bicarbonate solution.
Reduction of nitro ethers: Nitro ethers can be reduced using reagents such as Fe/AcOH or Zn/NH4Cl to yield the desired benzoxazinones.
Reaction with maleic anhydride: 2-aminophenols can react with maleic anhydride to produce benzoxazinones with acetic acid substitution at the 2-position.
Industrial Production Methods
The industrial production of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, cost, and availability of reagents.
化学反应分析
Types of Reactions
Oxidation: Benzoxazinones can undergo oxidation reactions to form various oxidized derivatives.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents into the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Reducing agents such as iron in acetic acid (Fe/AcOH) and zinc in ammonium chloride (Zn/NH4Cl) are commonly used.
Halogenating agents: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl-.
科学研究应用
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- involves its interaction with specific molecular targets and pathways:
Enzyme inhibition: The compound inhibits human topoisomerase I by preventing the enzyme-substrate binding, which is crucial for DNA replication and transcription.
Pathways involved: The inhibition of topoisomerase I leads to the accumulation of DNA breaks, ultimately resulting in cell death.
相似化合物的比较
2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- can be compared with other similar compounds in the benzoxazine family:
7-amino-6-chloro-2H-1,4-benzoxazin-3(4H)-one: This compound has an amino group at the 7th position instead of a methyl group.
6-chloro-3-phenyl-2H-benzo[1,3]oxazine-2,4(3H)-dione: This compound contains a phenyl group and two carbonyl groups in the oxazine ring.
2-methyl-4H-3,1-benzoxazin-4-one: This compound has a methyl group at the 2nd position and a carbonyl group at the 4th position.
The uniqueness of 2H-1,4-Benzoxazin-2-one, 7-chloro-3-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
917872-61-8 |
|---|---|
分子式 |
C9H6ClNO2 |
分子量 |
195.60 g/mol |
IUPAC 名称 |
7-chloro-3-methyl-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c1-5-9(12)13-8-4-6(10)2-3-7(8)11-5/h2-4H,1H3 |
InChI 键 |
ZJCLOXNJYRNVCM-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C(C=C2)Cl)OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


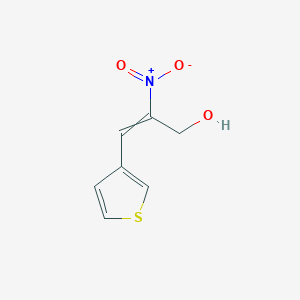



![3-[4-(3-Fluorophenoxy)piperidin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B14184472.png)
![1-Phenyl-3-{2-[(propan-2-yl)sulfanyl]anilino}but-2-en-1-one](/img/structure/B14184473.png)
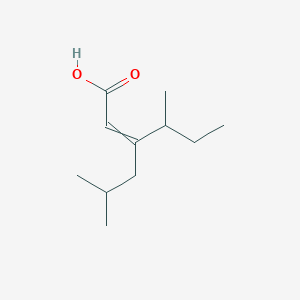
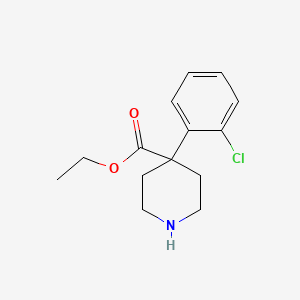
![(6R)-6-(4-Nitrophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one](/img/structure/B14184480.png)
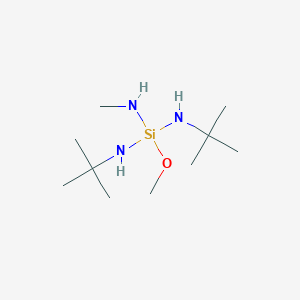
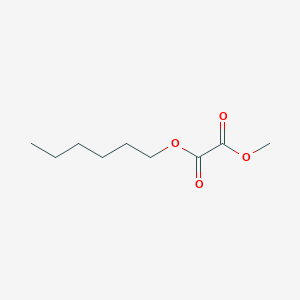
![1-Iodo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}-2-nitrobenzene](/img/structure/B14184505.png)
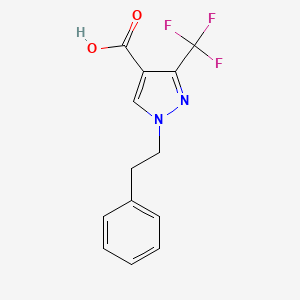
![6-Bromo-3-[(4-chlorophenyl)methyl]-2-(methylsulfanyl)quinoline](/img/structure/B14184511.png)
